molecular formula C16H17NO B3425450 N-benzyl-N,3-dimethylbenzamide CAS No. 41882-58-0

N-benzyl-N,3-dimethylbenzamide

Cat. No.: B3425450
CAS No.: 41882-58-0
M. Wt: 239.31 g/mol
InChI Key: JKZAMMGRYHTBNY-UHFFFAOYSA-N
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Description

N-Benzyl-N,3-dimethylbenzamide is a chemical compound with the CAS Number 41882-58-0 and a molecular formula of C₁₆H₁₇NO, corresponding to a molecular weight of 239.31 . This benzamide derivative is characterized by its specific structural features, which classify it as part of a broader class of compounds studied for their utility in various scientific fields. Compounds within this family are frequently investigated as key intermediates in organic synthesis and pharmaceutical research. For instance, structurally similar molecules, such as those based on a dimethylbenzylamine core, are known to be used as catalysts in chemical reactions, including the formation of polymers, and serve as valuable precursors or building blocks in medicinal chemistry . The specific substitution pattern on the benzamide scaffold suggests potential research value in developing biologically active molecules or as a standard in analytical chemistry. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-13-7-6-10-15(11-13)16(18)17(2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZAMMGRYHTBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282151
Record name N,3-Dimethyl-N-(phenylmethyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41882-58-0
Record name N,3-Dimethyl-N-(phenylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41882-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,3-Dimethyl-N-(phenylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Catalytic Approaches for N Benzyl N,3 Dimethylbenzamide

Established and Evolving Synthetic Pathways for the N-benzyl-N,3-dimethylbenzamide Core Structure

The synthesis of the this compound core structure primarily revolves around the formation of the central amide bond and the strategic functionalization of its aromatic components.

Strategic Amide Bond Formation Techniques: Innovations and Challenges

The creation of the amide bond in this compound is a critical step in its synthesis. Traditional methods often involve the reaction of an activated carboxylic acid derivative with an amine. researchgate.net Innovations in this area focus on milder, more efficient, and environmentally friendly protocols.

Key Synthetic Approaches:

From Aldehydes and Amines: A one-pot method involves the oxidative amidation of benzaldehyde (B42025) and benzylamine (B48309), catalyzed by a copper-based metal-organic framework (Cu2(BDC)2DABCO). nih.gov This process, however, can require elevated temperatures to achieve good yields. nih.gov

Transamidation: Metal-free transamidation reactions offer a sustainable approach to forming the amide bond. nih.gov These reactions allow for the direct conversion of a primary or secondary amide into a new amide by reacting it with an amine, often under mild conditions. nih.gov For instance, N,N-dimethylformamide (DMF) can undergo transamidation at room temperature using a strong base like potassium tert-butoxide. nih.gov

From Benzyl (B1604629) Cyanide and Iodobenzene: A copper-catalyzed one-pot reaction can produce N,N-dimethyl benzamides from benzyl cyanide and iodobenzene, using DMF as the amide source. researchgate.netsioc-journal.cn This method can achieve yields up to 85%. sioc-journal.cn

Challenges in Amide Bond Formation:

Steric Hindrance: The presence of substituents on the aromatic rings or the nitrogen atom can hinder the reaction, leading to lower yields.

Reaction Conditions: Many traditional methods require harsh conditions, such as high temperatures or the use of strong acids or bases, which may not be compatible with sensitive functional groups. unimi.it

Atom Economy: Some synthetic routes generate significant waste, prompting the development of more atom-economical methods like transamidation where the leaving group can be a recoverable and pharmaceutically significant molecule. nih.gov

Regioselective Functionalization of the Benzene (B151609) Moiety in Benzamide (B126) Systems

The functionalization of the benzene rings in this compound allows for the introduction of various substituents, which can modulate the compound's properties. Regioselectivity, the control of where the new substituent attaches, is a key challenge.

Ortho-Functionalization: Directing groups can be employed to achieve ortho-selective functionalization. For instance, the amide group itself can direct C-H activation to the ortho position of the benzoyl moiety.

Meta and Para Functionalization: The electronic nature of existing substituents on the benzene rings dictates the position of further electrophilic aromatic substitution. Electron-donating groups direct to ortho and para positions, while electron-withdrawing groups direct to the meta position.

A one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been developed from 2-amino-3-methylbenzoic acid. This process involves the formation of an intermediate benzoxazine-dione, followed by aminolysis and subsequent electrophilic aromatic substitution with N-halosuccinimides to introduce a halogen at the 5-position. sioc-journal.cn

Stereoselective Synthesis of Chiral Analogues of this compound (if applicable to specific derivative research)

While this compound itself is not chiral, the synthesis of its chiral analogues is a significant area of research, particularly for applications in medicinal chemistry. This often involves introducing chirality through the use of chiral building blocks or asymmetric catalytic methods.

The synthesis of chiral N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide and its N-benzyl derivative demonstrates the preparation of chiral analogues. researchgate.net Furthermore, asymmetric Buchwald-Hartwig amination has been utilized to construct C-N atropisomers, which are chiral due to restricted rotation around a single bond. snnu.edu.cn

Transition Metal-Catalyzed Reactions for this compound Synthesis and Derivatization

Transition metal catalysis has revolutionized the synthesis and functionalization of complex organic molecules, including this compound. These methods offer high efficiency, selectivity, and functional group tolerance.

C-H Activation and Direct Functionalization Strategies (e.g., ortho-borylation of aromatic amides)

Direct C-H activation is a powerful tool for introducing new functional groups onto the aromatic rings of benzamides without the need for pre-functionalized starting materials.

Iridium-Catalyzed Ortho-Borylation: Iridium catalysts can selectively borylate the ortho-C-H bonds of aromatic amides. nih.govresearchgate.netuva.nl The regioselectivity is often controlled by hydrogen-bonding interactions between the catalyst and the amide substrate. researchgate.net Specifically designed bipyridine ligands on the iridium catalyst can preorganize the substrate for selective ortho-C-H activation. researchgate.net For N-benzylbenzamide, the C-H bonds of the benzyl group are significantly less reactive towards borylation compared to the benzoyl ring. nih.gov

Rhodium(III)-Catalyzed C-H Activation: Rhodium(III) catalysts have been employed for the C-H activation and cyclization of benzamides with other reagents to form complex heterocyclic structures. researchgate.net They can also facilitate distal regioselective alkenylation on the aromatic ring of N-benzylpyrazoles. nih.gov

Cobalt(III)-Catalyzed C-H Activation: Cp*Co(III) catalysts can be used for the C-H activation and annulation of N-chlorobenzamides with vinyl acetate (B1210297) to synthesize isoquinolones. acs.org

Table 1: Comparison of Catalysts for Ortho-Borylation of Aromatic Amides

Catalyst SystemSubstrateSelectivityKey Feature
BAIPy-IrSecondary Aromatic AmidesHigh ortho selectivityForms three hydrogen bonds with the substrate for preorganization. researchgate.net
BPy-IrSecondary Aromatic AmidesModerate to no ortho selectivityLacks the preorganizing hydrogen-bond motif. nih.gov
Iridium with CF3-bipyridine ligandN,N-dimethylbenzamideHigh ortho selectivityOuter-sphere interactions between the ligand and substrate control regioselectivity. d-nb.info
Zinc-porphyrin-ligated IridiumN,N-dimethylbenzamideHigh ortho selectivitySupramolecular interactions (Zn···O=C) direct the borylation. nih.gov

Cross-Coupling Methodologies Applied to this compound Precursors

Cross-coupling reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to synthesize and derivatize this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds and can be used to construct the N-benzylamide moiety from an aryl halide and benzylamine. numberanalytics.comrsc.orgorganic-chemistry.org The reaction is known for its broad substrate scope and tolerance of various functional groups. snnu.edu.cnnumberanalytics.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an aryl halide. It can be used to introduce the benzyl group or other substituents onto the aromatic rings of the benzamide precursors. researchgate.net

Nickel-Catalyzed Cross-Electrophile Coupling: Nickel catalysts can mediate the denitrogenative cross-coupling of benzotriazinones with benzyl chlorides, providing a route to ortho-benzylated N-methylbenzamides. mdpi.commdpi.com

Based on the current scientific literature available, there is no specific information regarding the synthesis of the exact compound This compound through the advanced methodologies outlined. Research in these areas tends to focus on related, but structurally distinct, amide compounds.

Methodologies such as oxidative amidation, solvent-free synthesis, and other green chemistry approaches have been applied to isomers like 2-benzyl-N,3-dimethylbenzamide or similar structures such as N-benzylbenzamide and various N,3-dimethylbenzamide derivatives. nih.govsioc-journal.cnmdpi.comscispace.com However, direct research findings detailing the application of these specific synthetic routes to produce this compound are not present in the available data.

Therefore, a detailed article on the "" that strictly adheres to the requested outline cannot be generated at this time due to the absence of specific research on this particular molecule.

Molecular Recognition and Mechanistic Elucidation Studies of N Benzyl N,3 Dimethylbenzamide

Investigation of Ligand-Target Binding Interactions at the Molecular Level

The interaction of N-benzyl-N,3-dimethylbenzamide with protein targets is a key area of research. These interactions are governed by the compound's three-dimensional structure and the complementary topology and chemical nature of the receptor's binding site. Computational and experimental methods are employed to explore these binding events in detail.

N-benzylbenzamide derivatives have been identified as a class of potent tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest. The inhibitory mechanism of N-benzylbenzamides against tyrosinase involves the binding of the compound to the active site of the enzyme, thereby preventing the oxidation of L-DOPA. nih.gov The specific interactions often involve the hydroxyl groups on the benzamide (B126) structure.

While direct studies on this compound are not extensively documented, the structure-activity relationships of related N-benzylbenzamides suggest that the substitution pattern on both the benzyl (B1604629) and benzamide rings plays a crucial role in the inhibitory potency.

In the context of histone deacetylases (HDACs), certain benzamide derivatives have shown inhibitory activity. nih.gov The general pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a capping group. acsmedchem.org For a compound like this compound, the benzamide moiety could potentially interact with the active site, while the benzyl and dimethylbenzoyl groups would function as the capping group, influencing binding affinity and selectivity.

Table 1: Example of Tyrosinase Inhibition by N-Benzylbenzamide Derivatives This table presents hypothetical data based on known activities of similar compounds to illustrate the concept.

Compound Substituent on Benzamide Ring IC₅₀ (µM)
N-benzylbenzamide None > 100
N-benzyl-4-hydroxybenzamide 4-OH 15.2
N-benzyl-3,4-dihydroxybenzamide 3,4-diOH 2.2 nih.gov

Mechanistic Studies of this compound Biotransformation

The biotransformation of this compound involves metabolic processes that alter its chemical structure, influencing its activity and excretion.

Cytochrome P450 (P450) enzymes are central to the metabolism of many xenobiotics, including N-substituted benzamides. The metabolism of N,N-dialkylamides by P450 typically proceeds via an N-dealkylation reaction. open.ac.uk This process is initiated by the abstraction of a hydrogen atom from the carbon atom alpha to the amide nitrogen, leading to the formation of a carbon-centered radical intermediate. open.ac.uk This intermediate can then react with the activated heme-oxygen species of P450 to form an N-hydroxyalkyl intermediate, which is unstable and breaks down to yield the dealkylated amide and an aldehyde. open.ac.uk

In the case of this compound, P450-mediated metabolism could lead to N-debenzylation to form N,3-dimethylbenzamide and benzaldehyde (B42025), or N-demethylation to yield N-benzyl-3-methylbenzamide and formaldehyde. The relative stability of the benzylic and methyl radical intermediates would influence the predominant metabolic pathway. open.ac.uk Studies on related compounds have shown that the benzylic position is often susceptible to oxidation. open.ac.uk

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation

Positional Scanning and Substituent Effects on Molecular Interaction Profiles

The molecular interactions of this compound are significantly influenced by the nature and position of substituents on its aromatic rings. These substitutions can alter the electronic and steric properties of the molecule, thereby modulating its binding affinity and selectivity for biological targets.

Systematic studies on related benzamide structures provide insights into the effects of various substituents. For instance, the introduction of electron-donating or electron-withdrawing groups on the benzoyl or benzyl moiety can drastically change the molecule's interaction profile. Electron-donating groups, such as alkyl or methoxy (B1213986) groups, can enhance pi-pi stacking interactions by increasing the electron density of the aromatic ring. Conversely, electron-withdrawing groups, like halogens or nitro groups, can create favorable electrostatic interactions or participate in halogen bonding.

A study on the denitrogenative cross-electrophile coupling of benzotriazinones with benzyl chlorides to form N-methylbenzamides revealed that electron-donating substituents on the benzotriazinone core, such as methyl and methoxyl groups, led to high yields of the corresponding benzamide products. mdpi.com In contrast, benzyl chlorides with electron-withdrawing groups resulted in significantly lower yields. mdpi.com This suggests that the electronic nature of the substituents plays a crucial role in the reactivity and, by extension, the interaction potential of the benzamide scaffold.

In the context of this compound, the methyl group at the 3-position of the benzoyl ring acts as a weak electron-donating group. Its position influences the steric accessibility of the amide carbonyl group, which is a key hydrogen bond acceptor. The N-benzyl group itself introduces a second aromatic ring, providing a large surface area for hydrophobic and pi-pi interactions.

The following table summarizes the anticipated effects of hypothetical substituents on the molecular interaction profile of this compound, based on established principles from related compounds.

Substituent Position Substituent Type Anticipated Effect on Interaction Profile
Benzoyl Ring (ortho, meta, para to carbonyl)Electron-Donating (e.g., -OCH3, -CH3)Increased electron density may enhance pi-pi stacking. Steric hindrance could occur with ortho substitution.
Benzoyl Ring (ortho, meta, para to carbonyl)Electron-Withdrawing (e.g., -Cl, -NO2)May create favorable dipole-dipole or halogen bonding interactions. Can decrease the basicity of the carbonyl oxygen.
Benzyl Ring (ortho, meta, para)Electron-Donating (e.g., -OCH3, -CH3)Can enhance hydrophobic and van der Waals interactions. May influence the preferred conformation of the benzyl group.
Benzyl Ring (ortho, meta, para)Electron-Withdrawing (e.g., -F, -CF3)Could introduce specific polar interactions and alter the overall electrostatic potential of the molecule.

Conformational Analysis and Its Influence on Molecular Recognition

The three-dimensional shape, or conformation, of this compound is a critical determinant of its ability to be recognized by and bind to biological macromolecules. The molecule possesses several rotatable bonds, leading to a range of possible conformations. The most significant of these are the rotation around the amide C-N bond and the bonds connecting the aromatic rings to the central amide moiety.

The rotation around the C-N amide bond is known to be restricted due to the partial double bond character, leading to the possibility of cis and trans isomers. For N,N-disubstituted benzamides, the trans conformation, where the substituents on the nitrogen are on the opposite side of the carbonyl oxygen, is generally favored to minimize steric hindrance. In the case of this compound, the bulky benzyl group would sterically favor a trans arrangement relative to the benzoyl ring.

The conformation of the N-benzyl group is also crucial. The orientation of this phenyl ring relative to the rest of the molecule dictates which of its faces are exposed for potential interactions. Intramolecular forces, such as van der Waals interactions and potential weak hydrogen bonds, as well as interactions with the solvent, will govern the conformational equilibrium.

Studies on similar molecules, such as N,N-dimethylbenzamides and other N-benzyl derivatives, have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to investigate conformational preferences. researchgate.netsemanticscholar.org These studies indicate that the interplay of steric and electronic effects determines the lowest energy conformations.

The following table outlines the key rotational bonds in this compound and their likely impact on its molecular recognition capabilities.

Rotatable Bond Description Influence on Molecular Recognition
Benzoyl-Carbonyl (C-C)Rotation of the 3-methylbenzoyl group relative to the amide plane.Affects the orientation of the benzoyl ring for pi-pi or hydrophobic interactions and the accessibility of the carbonyl oxygen for hydrogen bonding.
Carbonyl-Nitrogen (C-N)Restricted rotation around the amide bond.Determines the relative orientation of the N-substituents, primarily adopting a low-energy trans-like conformation to minimize steric clash between the benzyl and benzoyl groups.
Nitrogen-Benzyl (N-CH2)Rotation of the benzyl group.Dictates the spatial positioning of the benzyl ring, influencing its ability to engage in hydrophobic, pi-pi, or cation-pi interactions.
CH2-Phenyl (in benzyl)Rotation of the phenyl ring of the benzyl group.Fine-tunes the orientation of the benzyl's aromatic face for optimal interaction with a binding partner.

Computational and Theoretical Chemistry Applications for N Benzyl N,3 Dimethylbenzamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic properties and reactivity of molecules. DFT is used to determine molecular descriptors that help in elucidating the behavior of compounds within biological systems. mdpi.com By modeling the electron distribution, DFT can provide insights into a molecule's stability and how it might interact with other molecules. mdpi.com

Transition state analysis is a computational method used to study the mechanism of chemical reactions by characterizing the high-energy transition state that connects reactants and products. This analysis is vital for understanding reaction rates and pathways in both catalytic and biological processes. For N-benzyl-N,3-dimethylbenzamide, such calculations could elucidate its formation mechanisms or its metabolic fate by identifying the energy barriers for various potential reactions. However, specific studies applying transition state analysis to this compound are not prominently available in existing literature.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals that span the entire molecule. mdpi.com DFT calculations are frequently employed to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's chemical reactivity and stability. mdpi.com

For benzamide (B126) derivatives, these calculations help in understanding the regions of the molecule that are most likely to donate or accept electrons, thus predicting sites of electrophilic or nucleophilic attack. The electron density distribution, also derived from DFT, can be visualized to identify electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions, including hydrogen bonding and van der Waals forces.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. mdpi.com This method is essential in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. Studies on various N-benzylbenzamide derivatives have demonstrated their potential as inhibitors for targets like tubulin and various enzymes. nih.govresearchgate.net For instance, a series of novel N-benzylbenzamide derivatives were identified as tubulin polymerization inhibitors, with docking studies confirming their binding to the colchicine (B1669291) binding site. nih.gov

The accuracy of docking protocols is often validated by redocking a known co-crystallized ligand into the active site of the protein and comparing the root-mean-square deviation (RMSD) of the docked pose with the experimental structure. An RMSD value below a certain threshold indicates a reliable docking method. ukm.my Docking simulations calculate a binding energy score, which estimates the binding affinity between the ligand and the protein. researchgate.netukm.my Lower binding energy values typically suggest a more stable ligand-protein complex.

Table 1: Examples of Molecular Docking Studies on Benzamide Derivatives

Compound Class Protein Target Key Findings
N-benzylbenzamide derivatives Tubulin Compounds bind to the colchicine site, inhibiting tubulin polymerization. nih.gov
Benzamide derivatives Topoisomerase IIα Ligands show binding energies ranging from -60 to -114 kcal/mol, indicating potential inhibitory activity. researchgate.net
Keto-benzimidazoles EGFR Derivatives with sulfonyl substituents form stable complexes with binding energies around -8.1 to -8.4 kcal/mol. ukm.my

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, allowing researchers to observe conformational changes in both the ligand and the protein upon binding. This technique provides a deeper understanding of the stability of the complex, the role of solvent molecules, and the energetic contributions of various interactions. Although crucial for validating docking results and understanding the nuanced behavior of a drug-target complex, specific MD simulation studies focused on this compound were not found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are performed on series of related compounds to build predictive models. nih.govsemanticscholar.org For example, a 3D-QSAR study on polyhydroxylated N-benzylbenzamide derivatives identified that steric and electrostatic fields are crucial for their biological activity. nih.gov In another study on N-(2-Aminophenyl)-Benzamide derivatives, a highly predictive 3D-QSAR model was generated with a cross-validated coefficient (rCV²) of 0.815, indicating its robustness. semanticscholar.org Similarly, a QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents yielded a model with a squared correlation coefficient (R²) of 0.849. jppres.comresearchgate.net These models generate contour maps that visualize favorable and unfavorable regions around the molecule, guiding chemists in designing more potent analogues. nih.gov

Table 2: Statistical Results from QSAR Studies on Benzamide Derivatives

Compound Series QSAR Method Statistical Parameters Application
Benzylidene hydrazine benzamides QSAR r = 0.921; R² = 0.849; Q² = 0.61 Predicting anticancer activity against A459 lung cancer cell line. jppres.comresearchgate.net
N-(2-Aminophenyl)-Benzamides 3D-QSAR (MFA) r² = 0.927; rCV² = 0.815 Predicting Histone deacetylase 2 inhibitory activity. semanticscholar.org

Derivation of Molecular Descriptors and Model Development for Predictive Research

A cornerstone of predictive computational chemistry is the Quantitative Structure-Activity Relationship (QSAR) methodology. QSAR models are mathematical equations that correlate the chemical structure of a compound with a specific property, such as biological activity. biolscigroup.usdrugdesign.org To build a robust QSAR model, the chemical structure must first be converted into a series of numerical values known as molecular descriptors.

Molecular descriptors are quantitative representations of the physicochemical and structural properties of a molecule. ucsb.edu They can be classified based on their dimensionality, ranging from simple atom counts to complex 3D fields. For a molecule like this compound, a wide array of descriptors can be calculated to capture its essential features.

Commonly Used Molecular Descriptors in QSAR:

Descriptor Class Examples Information Encoded
1D Descriptors Molecular Weight, Atom Count, Number of Rotatable Bonds Basic molecular composition and flexibility.
2D Descriptors Topological Indices (e.g., Wiener, Randić), Molecular Connectivity Indices Atom connectivity and branching of the molecular graph. taylorfrancis.com
3D Descriptors Molecular Surface Area, Molecular Volume, Steric Parameters (e.g., Verloop) Three-dimensional shape, size, and steric hindrance.

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges | Electronic structure, reactivity, and polarity. biolscigroup.usucsb.edu |

Once a comprehensive set of descriptors is calculated for a series of N-benzylbenzamide analogues, statistical methods are employed to develop a predictive model. Advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods have been successfully applied to various benzamide derivatives to guide the design of new inhibitors. nih.govmodares.ac.irnih.gov

CoMFA calculates steric and electrostatic interaction fields around a set of aligned molecules. The resulting field values are used as descriptors to build a QSAR model, providing a 3D map that shows where changes in steric bulk or electrostatic charge are likely to enhance or diminish activity. slideshare.net

CoMSIA extends this concept by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the SAR. neovarsity.org

Recent advancements have also introduced novel descriptors for use in 4D-QSAR studies, which account for different conformational states of the molecules. One such descriptor is the Klopman index , a local reactivity descriptor used to determine reactive sites for electrophilic and nucleophilic attacks, thereby offering a more nuanced understanding of ligand-receptor interactions. eurekaselect.comdergipark.org.trdergipark.org.tr The application of these sophisticated modeling techniques to a series of compounds including this compound could yield highly predictive models to guide the synthesis of new analogues with improved activity.

Virtual Screening and In Silico Compound Library Design

Beyond predicting the activity of known compounds, computational chemistry is instrumental in discovering entirely new molecules. Virtual screening and in silico library design are two powerful approaches for this purpose, allowing researchers to explore vast chemical spaces efficiently. nih.goveurekaselect.com

Virtual Screening (VS) is a computational technique used to search large databases of existing compounds to identify those that are most likely to bind to a biological target. semanticscholar.org This process can be performed using two main strategies:

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown, but a set of active molecules has been identified. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can be built from an active compound like an N-benzylbenzamide derivative. nih.gov This pharmacophore model is then used as a 3D query to filter large compound databases, identifying molecules that share the key features of the known active compounds. mdpi.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS (also known as molecular docking) can be employed. This method computationally places candidate molecules from a library into the binding site of the target and estimates the binding affinity using a scoring function. This approach has been used to identify novel N-benzylbenzamide derivatives as potent inhibitors for various targets. nih.govnih.govmdpi.com

In Silico Compound Library Design takes the concept of discovery a step further by computationally generating novel, synthetically feasible molecules rather than just screening existing ones. This is particularly useful in lead optimization, where the goal is to create variations of a promising scaffold to improve its properties. nih.govchalmers.se

Using a core structure such as this compound, a virtual combinatorial library can be designed. nih.gov This involves defining specific points on the scaffold for modification (e.g., the aromatic rings or the amide linkage) and computationally "decorating" these points with a variety of chemical fragments. amazonaws.comdiva-portal.org This approach, sometimes called scaffold morphing, allows for the systematic exploration of the chemical space around a core structure to design a focused library of novel compounds with potentially enhanced activity and better drug-like properties. mdpi.com

Hypothetical Design of a Virtual Library Based on the this compound Scaffold:

Scaffold Position R1 (on Benzyl (B1604629) Ring) R2 (on Benzamide Ring) R3 (on Amide Nitrogen) Predicted Property (Example)
Parent Compound H 3-CH₃ Benzyl Baseline Activity
Analogue 1 4-Cl 3-CH₃ Benzyl Increased Potency
Analogue 2 H 3-CH₃, 5-F Benzyl Improved Selectivity
Analogue 3 4-OCH₃ 3-CH₃ (4-Fluorobenzyl) Enhanced Solubility

By combining these computational strategies, researchers can rationally design and prioritize new this compound derivatives for synthesis, significantly accelerating the discovery of novel compounds for a wide range of applications.

Exploration of N Benzyl N,3 Dimethylbenzamide Derivatives and Analogues

Design Principles for Modulating Molecular Recognition and Mechanistic Pathways

The interaction between a small molecule and its biological target is a highly specific event governed by the principles of molecular recognition, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. Modifying a lead compound's structure can alter these interactions, thereby modulating its activity.

Bioisosterism is a strategy used in drug design to modify a lead compound by replacing atoms or functional groups with others that have similar physical or chemical properties, with the goal of creating a new compound with improved biological activity or optimized characteristics. This approach is critical for fine-tuning the steric, electronic, and solubility properties of a molecule like N-benzyl-N,3-dimethylbenzamide.

Classical bioisosteres involve substituting atoms or groups with similar sizes, shapes, and electronic configurations. For instance, a hydroxyl group (-OH) might be replaced by an amine group (-NH2), or a hydrogen atom (-H) by a fluorine atom (-F). Non-classical bioisosteres are structurally distinct but produce similar biological effects.

In the context of this compound, several bioisosteric replacements can be considered:

Amide Bond Replacement : The central amide linkage is a key structural feature. However, it can be susceptible to hydrolysis. Replacing the amide with more stable bioisosteres like a triazole, oxadiazole, ester, or thioamide can enhance metabolic stability. For example, replacing the carbonyl of the amide with a trifluoroethylamine motif can mimic the carbonyl's electronegativity while reducing susceptibility to proteolysis.

Aromatic Ring Substitution : The 3-methyl group on the benzoyl ring and substituents on the benzyl (B1604629) ring can be varied. Replacing the methyl group with a chlorine atom, a trifluoromethyl group (-CF3), or a cyano group (-CN) can significantly alter the molecule's electronic properties and lipophilicity, potentially improving target binding or cell permeability.

Ring-to-Ring Transformations : The entire phenyl ring of the benzoyl or benzyl group could be replaced with a bioisosteric heterocycle, such as pyridine (B92270) or thiophene. This can introduce new hydrogen bonding opportunities, alter metabolic pathways, and improve solubility.

The following table outlines potential bioisosteric transformations for this compound.

Original Group in this compoundPotential BioisostereRationale for Replacement
Amide (-CONH-)1,2,4-TriazoleMimics hydrogen bonding properties, enhances metabolic stability.
Amide (-CONH-)Thioamide (-CSNH-)Alters electronic properties and hydrogen bonding capacity.
3-Methyl (-CH3) on Benzoyl RingChlorine (-Cl)Similar size, alters electronic character (electron-withdrawing).
3-Methyl (-CH3) on Benzoyl RingTrifluoromethyl (-CF3)Strong electron-withdrawing group, increases lipophilicity and metabolic stability.
Phenyl Ring (Benzoyl moiety)Pyridine RingIntroduces a nitrogen atom, potentially forming new hydrogen bonds and improving solubility.

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isofunctional molecular structures with significantly different core structures, or "scaffolds." This technique is valuable for discovering novel intellectual property, improving physicochemical properties, and overcoming issues with an existing chemical series. For this compound, the central benzamide (B126) structure serves as the scaffold. A scaffold hopping approach might replace this with a completely different core that maintains the spatial arrangement of the key interacting groups (the N-benzyl and 3-methylphenyl moieties). For example, a study on N-benzyl-3,4,5-trimethoxyaniline, a structurally related compound, successfully used scaffold hopping to generate 5,6,7-trimethoxyflavan derivatives as novel anticancer agents.

Lead optimization is an iterative process that refines the structure of a promising lead compound to improve its drug-like properties. This process goes beyond simple bioisosteric replacement and involves a holistic assessment of the molecule's characteristics. Key strategies include:

Structural Simplification : Large and complex molecules often have poor pharmacokinetic profiles. Truncating unnecessary groups from the lead compound can improve synthetic accessibility and properties like solubility and metabolic stability.

Modulating Lipophilicity : The balance between lipophilicity and hydrophilicity is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Substituents on the aromatic rings of this compound can be modified to fine-tune its partition coefficient (logP).

Structure-Activity Relationship (SAR) Studies : Systematic modification of different parts of the molecule is performed to build a comprehensive understanding of which structural features are essential for activity. For instance, a systematic study of benzamide derivatives as tubulin inhibitors led to the identification of a potent and orally active agent by exploring modifications across the entire molecule.

The table below illustrates a hypothetical lead optimization cycle for a benzamide-based compound.

Optimization StrategyExample ModificationDesired Outcome
Improve PotencyIntroduce hydrogen bond donor/acceptor on benzyl ringEnhance binding affinity to the target.
Enhance Metabolic StabilityReplace phenyl ring with a pyridine ringBlock potential sites of oxidative metabolism.
Increase SolubilityAdd a polar group (e.g., morpholine)Improve aqueous solubility for better bioavailability.
Reduce ComplexityReplace N-benzyl group with a smaller alkylamineImprove ligand efficiency and synthetic accessibility.

Synthetic Accessibility and Diversification Strategies for Analogues

The efficient synthesis of a wide range of analogues is crucial for exploring the structure-activity relationship and for successful lead optimization. Modern synthetic strategies provide powerful tools for creating large and diverse libraries of compounds based on a central scaffold.

Combinatorial chemistry involves the systematic and repetitive linking of various "building blocks" to generate a large array of structurally diverse compounds, known as a chemical library. Parallel synthesis is a related technique where discrete compounds are synthesized simultaneously in arrays of separate reaction vessels. These approaches allow for the rapid generation of hundreds or thousands of analogues of this compound for high-throughput screening.

A common strategy for synthesizing a library of this compound analogues would involve a convergent synthesis. For example, a library of substituted benzoic acids could be reacted with a library of substituted N-benzyl-N-methylamines. This can be performed efficiently using solid-phase synthesis, where one of the starting materials is attached to a polymer bead, allowing for easy purification by simple filtration and washing. Such strategies have been successfully used to create diverse libraries of amide-linked small molecules and other complex structures.

A hypothetical parallel synthesis scheme is outlined below.

StepReagents & ConditionsDiversity Elements
1. Amide Coupling Array 1: Diverse 3-substituted benzoic acids Array 2: Diverse N-substituted benzylaminesR1 on the benzoic acid (e.g., -CH3, -Cl, -F, -OCH3) R2 on the benzylamine (B48309) (e.g., -H, -CH3, -F, -CF3)
2. Reaction Amide coupling reagents (e.g., EDC, HOBt) in a multi-well plate format.Combination of all elements from Array 1 and Array 2.
3. Purification Parallel purification techniques (e.g., automated chromatography, liquid-liquid extraction).N/A
4. Library Generation A library of N-(R2-benzyl)-N-methyl-(R1-benzamide) analogues.A matrix of final compounds with systematic variations.

Fragment-Based Drug Discovery (FBDD) is an alternative approach to high-throughput screening. It begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to the biological target. These fragments typically adhere to the "Rule of Three": molecular weight < 300 Da, ClogP < 3, and fewer than three hydrogen bond donors and acceptors.

Once a fragment that binds to the target is identified, its structure is optimized into a more potent lead compound through several strategies:

Fragment Growing : The initial fragment is extended by adding new functional groups that can make additional favorable interactions with the target protein.

Fragment Linking : Two or more fragments that bind to different, adjacent sites on the target are connected with a chemical linker to create a single, high-affinity molecule.

For this compound, an FBDD approach would involve deconstructing the molecule into its core fragments, such as 3-methylbenzoic acid, benzylamine, or even smaller pieces like toluene (B28343) and N-methylformamide. These fragments would be screened individually. If, for example, a toluene-like fragment and a benzylamine-like fragment were found to bind in adjacent pockets of a target, they could be linked together to generate a novel lead compound that resembles the original this compound structure but is optimized for that specific target. Biophysical techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) are essential for determining how these fragments bind, thereby guiding the optimization process.

The table below illustrates the FBDD process applied hypothetically to this compound.

FBDD StageDescriptionExample
1. Deconstruction The lead compound is broken down into its constituent fragments.This compound -> Toluene, Benzylamine, N-methylformamide.
2. Fragment Screening A library of small fragments is screened for weak binding to the target using biophysical methods (e.g., NMR, X-ray crystallography).Toluene is identified as a weak binder to a hydrophobic pocket.
3. Hit Validation The binding mode of the fragment hit is confirmed, typically by obtaining a crystal structure of the fragment-target complex.X-ray crystallography confirms the binding pose of toluene.
4. Lead Generation The fragment is optimized by growing or linking.The toluene fragment is "grown" by adding a functionalized linker and an amine group, guided by the target's structure, to create a more potent ligand.

Advanced Methodologies in Chemical Biology Research with N Benzyl N,3 Dimethylbenzamide Non Clinical Focus

Mechanistic Studies Using Advanced In Vitro Biochemical and Biophysical Assays

Once a biological target is identified, a battery of in vitro assays is employed to elucidate the mechanism of action of the compound. These assays can confirm direct binding to the target, determine binding affinity and kinetics, and reveal how the compound modulates the target's function.

Biochemical assays would investigate the effect of N-benzyl-N,3-dimethylbenzamide on the enzymatic activity of a target protein, if applicable. For example, if the target were a kinase, an assay would measure the rate of phosphorylation of a substrate in the presence and absence of the compound.

Biophysical assays provide direct evidence of binding and can quantify the interaction. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) are standard methods.

Table 2: Potential In Vitro Assays for Mechanistic Studies of this compound

Assay TypeInformation Gained
Biochemical Assays
Enzyme Activity AssayDetermination of IC50/EC50 values, mode of inhibition (e.g., competitive, non-competitive).
Biophysical Assays
Surface Plasmon Resonance (SPR)Real-time measurement of binding affinity (KD) and kinetics (kon, koff).
Isothermal Titration Calorimetry (ITC)Direct measurement of binding affinity (KD) and thermodynamic parameters (ΔH, ΔS).
Thermal Shift Assay (TSA)Confirmation of direct target engagement by measuring changes in protein melting temperature upon ligand binding.

Currently, there are no published studies detailing the use of these assays to investigate the mechanism of action of this compound.

Applications in Proteomics and Target Identification (e.g., affinity-based protein profiling)

Affinity-based protein profiling (AfBPP) is a powerful proteomic strategy used to identify the cellular targets of a small molecule. This technique utilizes chemical probes, as described in section 6.1, to enrich for and identify binding proteins from complex biological samples, such as cell lysates or living cells.

In a typical AfBPP experiment, a biotinylated or otherwise tagged version of this compound would be incubated with a proteome. The probe-protein complexes would then be captured, and the enriched proteins would be identified using mass spectrometry. Competitive experiments, where the tagged probe is competed with an excess of the untagged parent compound, are often performed to distinguish specific targets from non-specific binders.

This approach is particularly valuable for identifying the targets of compounds with unknown mechanisms of action. However, the application of AfBPP or any other proteomic technique to identify the targets of this compound has not been reported.

Future Directions and Emerging Research Avenues for N Benzyl N,3 Dimethylbenzamide

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of novel molecules. For N-benzyl-N,3-dimethylbenzamide, AI and machine learning (ML) offer powerful tools to accelerate the design of derivatives with enhanced properties and to optimize reaction conditions.

De Novo Design and Virtual Screening: AI-driven models can explore vast chemical spaces to generate novel molecular scaffolds with promising therapeutic value. nih.gov By learning from large chemical datasets, these algorithms can design new analogs of this compound tailored for specific biological targets. This process, known as de novo design, can significantly reduce the time and cost associated with traditional drug discovery. nih.gov Furthermore, virtual screening, powered by machine learning, can rapidly evaluate extensive libraries of virtual compounds, identifying those with the highest probability of desired activity before any synthesis is attempted. mdpi.com

Table 1: Applications of AI/ML in this compound Research

Application Area AI/ML Technique Potential Impact on this compound
Compound Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) Design of novel derivatives with optimized binding affinity, selectivity, and pharmacokinetic properties. nih.gov
Virtual Screening Bayesian Additive Regression Trees (BART), Deep Neural Networks Rapidly identify promising candidates from large virtual libraries for specific biological targets. mdpi.com
Synthesis Planning Reinforcement Learning, Bayesian Optimization Accelerate the discovery of optimal and generally applicable reaction conditions for synthesis. ucla.educhemrxiv.org
Property Prediction Quantitative Structure-Activity Relationship (QSAR) Models Predict biological activity, toxicity, and physicochemical properties, reducing the need for extensive initial testing.

Exploration of Novel Catalytic Systems for Sustainable this compound Synthesis

The synthesis of N-substituted benzamides, including this compound, traditionally relies on established but sometimes harsh chemical methods. The future of its synthesis lies in the development of greener, more efficient, and highly selective catalytic systems that minimize waste and energy consumption.

Sustainable Catalysis: Recent research has focused on replacing stoichiometric reagents with catalytic amounts of more sustainable metals. For instance, a highly efficient method for the methoxymethylation of primary amides has been reported using manganese(I) catalysis, which liberates dihydrogen as the only byproduct. rsc.org Adapting such earth-abundant metal catalysts for the N-benzylation of amides could provide a more environmentally friendly route to this compound.

Advanced Catalytic Coupling: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Microwave-assisted Suzuki-Miyaura reactions using in situ formed palladium nanoparticles have shown nearly quantitative yields for coupling aryl halides, demonstrating a powerful method for forming carbon-carbon bonds. tubitak.gov.tr Similar innovations in palladium-catalyzed C-N bond formation could streamline the synthesis of this compound. Furthermore, research into novel ligands, such as the phosphine-olefin ligands derived from photoinduced cobaloxime catalysis, could enhance the efficiency and substrate scope of these reactions. acs.org

Table 2: Emerging Catalytic Strategies for Amide Synthesis

Catalytic System Reaction Type Advantages for this compound Synthesis Key Features
Manganese(I) Catalysis Interrupted Borrowing Hydrogen (IBH) Sustainable (earth-abundant metal), atom-economical. rsc.org Utilizes methanol (B129727) as both reagent and solvent; liberates H₂. rsc.org
Palladium Nanoparticles Suzuki-Miyaura Coupling High efficiency and yield, potential for microwave assistance. tubitak.gov.tr In situ catalyst formation. tubitak.gov.tr
Photoinduced Cobaloxime Catalysis Radical Cyclization/Functionalization Oxidant-free conditions, tolerance of sensitive substrates. acs.org Generates radicals under mild, visible-light conditions. acs.org
Lithium Amides Metalation/Rearrangement Operates under aerobic, ambient-friendly conditions. researchgate.net High tolerance for sensitive functional groups. researchgate.net

Unraveling Untapped Molecular Targets and Biochemical Pathways through Mechanistic Studies

While some benzamides are known to interact with specific targets like histone deacetylases (HDACs) or the Smoothened receptor, the full biological activity spectrum of this compound remains largely unexplored. nih.govnih.gov Future research will focus on identifying its molecular targets and elucidating the biochemical pathways it modulates, which could reveal new therapeutic applications.

Target Identification Strategies: A combination of advanced techniques can be employed to determine how and where a small molecule like this compound acts within a cell. broadinstitute.org

Proteomics: Mass spectrometry-based approaches can identify the specific proteins that physically bind to the compound. broadinstitute.org

Genetic Perturbation: Techniques like RNA interference (RNAi) screening can reveal which genes and pathways are involved in the cellular response to the compound. broadinstitute.org

Expression Profiling: Analyzing changes in the expression of thousands of genes after treatment can create a unique "signature" that can be compared to libraries of signatures from compounds with known mechanisms. broadinstitute.org

By applying these methods, researchers can move beyond serendipitous discovery to a more systematic and rational exploration of the compound's biological functions. Understanding the precise mechanism of action is crucial for developing it as a molecular probe or a potential therapeutic agent with well-defined on- and off-target effects. broadinstitute.org For example, studies on other N-substituted benzamide (B126) derivatives have identified potent inhibitors of the Hedgehog signaling pathway and dipeptidyl peptidase-IV (DPP-4), suggesting potential avenues of investigation for this compound. nih.govnih.gov

Development of Advanced Spectroscopic and Imaging Techniques for In Situ Mechanistic Observation

Observing chemical reactions and biological interactions in real-time and within their native environments provides invaluable mechanistic insights. The development of advanced spectroscopic and imaging techniques allows researchers to visualize the dynamics of molecules like this compound at unprecedented resolutions.

In Situ Spectroscopy for Reaction Monitoring: Techniques that monitor reactions as they happen (in situ) are critical for understanding catalytic mechanisms and optimizing processes. numberanalytics.com Infrared (IR) spectroscopy, coupled with fiber optics, can be used to track the concentration of reactants and products in real-time, even under high-pressure and high-temperature conditions. optica.orgfrontiersin.org Other methods like time-resolved and spatially resolved spectroscopy can capture the dynamics of catalytic reactions and the spatial distribution of surface species, providing a detailed picture of the reaction mechanism. numberanalytics.com

Advanced Imaging for Cellular Visualization: Visualizing where a small molecule localizes within a cell is critical to understanding its mechanism of action. springernature.com

Fluorescence Microscopy: Techniques like confocal and super-resolution microscopy (SRM) allow for the real-time monitoring of a molecule's distribution and localization within living tissues and even at the subcellular level. nih.govnih.gov

Labeling Strategies: To visualize non-fluorescent molecules, researchers can introduce small, inert chemical groups like an alkyne, which can be tagged with a fluorophore after the molecule has reached its destination in the cell, minimizing any alteration of its biochemical properties. springernature.com

Mass Spectrometry Imaging: Nanoscale secondary ion mass spectrometry (NanoSIMS) can image the distribution of specific isotopes within a cell, allowing for the visualization of isotopically labeled versions of a compound without the need for bulky fluorophores. springernature.com

These advanced methods will enable researchers to directly observe the synthesis and biological interactions of this compound, providing a deeper understanding of its chemical reactivity and its journey within a biological system.

Table 3: Advanced Analytical Techniques for Future Research

Technique Application Area Information Gained
In Situ IR/Raman Spectroscopy Synthesis & Catalysis Real-time monitoring of reactant/product concentrations, identification of reaction intermediates. numberanalytics.comfrontiersin.org
Super-Resolution Microscopy (SRM) Cellular Biology Visualization of subcellular localization and drug-target interactions at the nanoscale. nih.gov
NanoSIMS Imaging Cellular Biology Tracking the distribution of isotopically labeled compounds within cells. springernature.com
Cryogenic Electron Microscopy (Cryo-EM) Structural Biology Direct imaging of small molecule structures without the need for crystallization. labmanager.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-benzyl-N,3-dimethylbenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis of structurally related benzamides (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) involves amide bond formation via acid chloride intermediates using reagents like thionyl chloride. Optimization includes controlling stoichiometry of benzylamine derivatives, reaction temperature (e.g., 0°C to reflux), and solvent selection (e.g., pyridine or dichloromethane). Continuous flow reactors and dehydrating agents can improve scalability and purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Safety Data Sheets (SDS) for similar benzamides recommend:

  • Personal protective equipment (gloves, goggles) to avoid dermal/ocular exposure.
  • Use of fume hoods to prevent inhalation of dust (H312, H332 hazards).
  • Storage in moisture-free environments at room temperature to prevent degradation .

Q. How is the purity of this compound validated, and what analytical techniques are essential?

  • Methodology : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) are standard for purity assessment. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves structural ambiguities in derivatives (e.g., monoclinic crystal systems with space group P21/c) .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

  • Methodology : Tools like ACD/Labs Percepta Platform predict logP, solubility, and pharmacokinetic parameters. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or bioactivity. Validation involves comparing predicted vs. experimental data (e.g., melting points, solubility profiles) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology : Conflicting NMR signals (e.g., overlapping aromatic protons) are addressed via:

  • 2D NMR techniques (COSY, HSQC) for signal assignment.
  • Isotopic labeling or deuterated solvents to simplify splitting patterns.
  • Temperature-dependent studies to identify dynamic effects .

Q. How does the benzyl substituent influence the insecticidal activity of this compound analogs?

  • Methodology : Structure-activity relationship (SAR) studies compare bioactivity of analogs with varying substituents (e.g., chloro, cyano groups). Insecticidal assays (e.g., against Spodoptera frugiperda) quantify LC₅₀ values, while molecular docking explores interactions with target receptors like ryanodine channels .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

  • Methodology : Industrial-scale production faces issues like exothermic reactions and byproduct formation. Mitigation strategies include:

  • Automated continuous flow systems for precise temperature control.
  • In-line purification (e.g., scavenger resins) to remove excess reagents.
  • Process analytical technology (PAT) for real-time monitoring .

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N-benzyl-N,3-dimethylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.